molecular formula C21H20N2O7 B195703 (2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 60342-79-2

(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No. B195703
CAS RN: 60342-79-2
M. Wt: 412.4 g/mol
InChI Key: VKZWFMGCAPKSML-BMMZCLLGSA-N
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Description

(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as BIA 10-2474, is a small molecule drug candidate that was developed as a potential treatment for chronic pain. However, during clinical trials in 2016, the drug caused severe adverse effects in several patients, leading to the suspension of the trials and the subsequent investigation of its mechanism of action.

Scientific Research Applications

Benzazepine Derivatives in Chemical Synthesis

  • Benzazepine Derivatives and Hydrogen-bonded Assembly : A study by Guerrero et al. (2014) investigated benzazepine derivatives, including their hydrogen-bonded assembly in various dimensions. This research contributes to understanding the structural and chemical properties of benzazepine-related compounds (Guerrero et al., 2014).

  • Synthesis of Tetrahydro-1-benzazepine-2-carboxylic Acids : In another study, Guerrero et al. (2020) reported a method for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids, showcasing the versatility of these compounds in chemical synthesis (Guerrero et al., 2020).

Chemical Synthesis Techniques

  • Friedel–Crafts Chemistry for Benzazepine Synthesis : El-Aal and Khalaf (2013) utilized Friedel–Crafts cyclialkylations for the synthesis of benzo[b][1]benzazepine derivatives, demonstrating an efficient approach to polytricyclic amines (El-Aal & Khalaf, 2013).

  • Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing CCR5 antagonists that involve benzazepine structures, indicating the compound's potential in medicinal chemistry (Ikemoto et al., 2005).

Structural and Mechanistic Studies

  • Benzazepine Derivatives in Structural Studies : A chapter by Kasparek (1974) discusses the structural aspects of benzazepines, providing insights into the chemical and physical characteristics of these compounds (Kasparek, 1974).

  • Dopaminergic Activity of Benzazepines : Pfeiffer et al. (1982) studied the dopaminergic activity of certain benzazepine derivatives, highlighting their relevance in neurological research (Pfeiffer et al., 1982).

Synthesis and Applications

  • Novel Synthesis Approaches : Ackerman et al. (1972) demonstrated a new synthesis method for benzazepine derivatives, illustrating the compound's utility in organic synthesis (Ackerman et al., 1972).

properties

CAS RN

60342-79-2

Product Name

(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H20N2O7

Molecular Weight

412.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19?/m0/s1

InChI Key

VKZWFMGCAPKSML-BMMZCLLGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Purity

> 95%

quantity

Milligrams-Grams

synonyms

β-​D-​Glucopyranuronic acid, 1-​deoxy-​1-​[(5H-​dibenz[b,​f]​azepin-​5-​ylcarbonyl)​amino]​-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

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